molecular formula C9H11BO4 B112671 (4-Ethoxy-3-formylphenyl)boronic acid CAS No. 480424-63-3

(4-Ethoxy-3-formylphenyl)boronic acid

Cat. No. B112671
M. Wt: 193.99 g/mol
InChI Key: ODRRAKCLFURNFU-UHFFFAOYSA-N
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Description

“(4-Ethoxy-3-formylphenyl)boronic acid” is a chemical compound with the molecular formula C9H11BO4 . It has a molecular weight of 193.99200 .


Molecular Structure Analysis

The molecular structure of “(4-Ethoxy-3-formylphenyl)boronic acid” is represented by the formula C9H11BO4 . The exact mass of the molecule is 194.07500 .


Physical And Chemical Properties Analysis

“(4-Ethoxy-3-formylphenyl)boronic acid” has a density of 1.218g/cm3 . It has a boiling point of 399.962ºC at 760 mmHg . The melting point ranges from 175-189ºC . The flash point is 195.69ºC .

Scientific Research Applications

1. Synthesis and Structural Studies

(4-Ethoxy-3-formylphenyl)boronic acid and its derivatives are utilized as synthetic intermediates and building blocks in various chemical processes. For instance, derivatives with aminophosphonic acid groups have been synthesized, showcasing multifunctional properties and potential applications in organic synthesis (Zhang et al., 2017). Additionally, the formation of cationic rhodium complexes with new tetraarylpentaborates from reactions involving arylboronic acids, including (4-methoxyphenyl)boronic acid, highlights the significance of these compounds in the development of novel chemical structures (Nishihara, Nara, & Osakada, 2002).

2. Photophysical Properties

The photophysical properties of aryl boronic acid derivatives, such as 3-Methoxyphenyl boronic acid (3MPBA), are studied to understand their interactions in various solvents. This research is crucial for applications in materials science and photochemistry (Muddapur et al., 2016).

3. Applications in Drug Delivery

Boronic acids, including derivatives of (4-Ethoxy-3-formylphenyl)boronic acid, are explored for their potential in glucose-responsive polymeric insulin delivery systems. The interaction between boronic acids and cyclic diols can lead to the development of self-regulated insulin delivery systems for diabetes treatment (Siddiqui et al., 2016).

4. Carbohydrate Recognition

Ortho-hydroxymethyl phenylboronic acid and similar boronic acids have been demonstrated to effectively complex with glycopyranosides, which is significant for the selective recognition of cell-surface glycoconjugates. This property is vital for the design of receptors and sensors in biochemical applications (Dowlut & Hall, 2006).

5. Catalytic Applications

Boronic acids are also recognized for their role in catalysis. They can form reversible covalent bonds with hydroxy groups, enabling various organic reactions under mild conditions. This property is harnessed in electrophilic and nucleophilic activation in organic synthesis (Hall, 2019).

Safety And Hazards

“(4-Ethoxy-3-formylphenyl)boronic acid” is classified as dangerous, with a GHS05 symbol . It has hazard statements H314 . The precautionary statements include P280, P305 + P351 + P338, and P310 . Personal protective equipment such as eyeshields, faceshields, full-face particle respirator type N100 (US), gloves, respirator cartridge type N100 (US), type P1 (EN143) respirator filter, and type P3 (EN 143) respirator cartridges are recommended .

properties

IUPAC Name

(4-ethoxy-3-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRRAKCLFURNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584876
Record name (4-Ethoxy-3-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-3-formylphenyl)boronic acid

CAS RN

480424-63-3
Record name (4-Ethoxy-3-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxy-3-formylphenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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